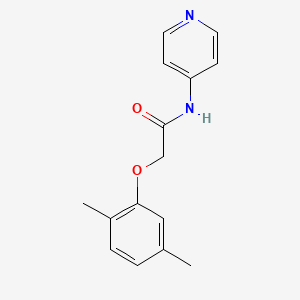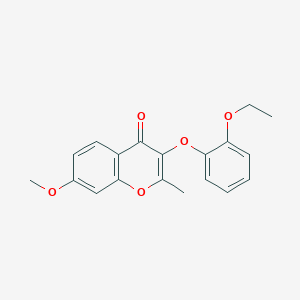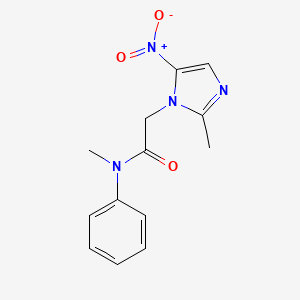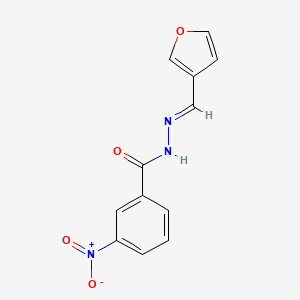
2-(2,5-dimethylphenoxy)-N-4-pyridinylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-dimethylphenoxy)-N-4-pyridinylacetamide is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. The compound is also known as DPA-714 and is a ligand for the translocator protein (TSPO).
Wirkmechanismus
DPA-714 binds to the TSPO and modulates its activity. The exact mechanism of action of DPA-714 is not fully understood, but it is thought to involve the regulation of mitochondrial function and the modulation of neuroinflammation. DPA-714 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
DPA-714 has various biochemical and physiological effects. It has been shown to modulate mitochondrial function, reduce neuroinflammation, and promote neuroprotection. DPA-714 has also been shown to have anti-inflammatory effects and to reduce oxidative stress. Additionally, DPA-714 has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using DPA-714 in lab experiments is its high affinity for the TSPO. This allows for the accurate measurement of TSPO activity and modulation. Additionally, DPA-714 has been shown to have low toxicity and is well-tolerated in animal models. However, one of the limitations of using DPA-714 is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of DPA-714 in scientific research. One area of interest is the role of TSPO in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. DPA-714 has been shown to improve cognitive function in animal models of Alzheimer's disease, and further research is needed to determine its potential as a therapeutic agent for this disease. Additionally, DPA-714 has been shown to have anti-inflammatory effects, and further research is needed to determine its potential as a treatment for neuroinflammatory diseases. Finally, the development of new TSPO ligands with improved solubility and pharmacokinetic properties is an area of active research.
Conclusion:
In conclusion, DPA-714 is a chemical compound that has been extensively used in scientific research for its various biochemical and physiological effects. The compound is a ligand for the TSPO and has been used to study the role of TSPO in various diseases. DPA-714 has various advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Synthesemethoden
The synthesis of DPA-714 involves the reaction of 2-(2,5-dimethylphenoxy) acetic acid with 4-pyridinylamine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using column chromatography. The yield of DPA-714 is typically around 50-60%.
Wissenschaftliche Forschungsanwendungen
DPA-714 has been extensively used in scientific research as a ligand for the TSPO. The TSPO is a protein that is located on the outer mitochondrial membrane and is involved in various cellular processes such as cholesterol transport, apoptosis, and neuroinflammation. DPA-714 binds to the TSPO with high affinity and has been used to study the role of TSPO in various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-pyridin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-3-4-12(2)14(9-11)19-10-15(18)17-13-5-7-16-8-6-13/h3-9H,10H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBIASIBSDZTGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641398 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-chloro-3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5747029.png)
![4-[5-(4-propylphenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5747039.png)

![3-nitro-4-(1-piperidinyl)benzaldehyde [4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5747048.png)

![N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5747063.png)

![methyl 4-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B5747079.png)

![6-ethyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5747097.png)
![ethyl 2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5747100.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B5747110.png)
![4-[2-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethanethioyl]morpholine](/img/structure/B5747111.png)
![N-isopropyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5747115.png)